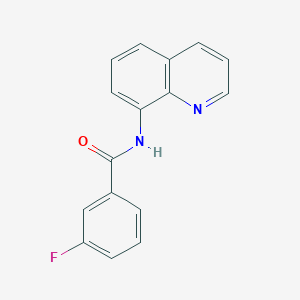

3-fluoro-N-(quinolin-8-yl)benzamide

Description

3-Fluoro-N-(quinolin-8-yl)benzamide is a fluorinated aromatic amide featuring a quinolin-8-yl directing group. This compound is synthesized via palladium- or nickel-catalyzed C–H activation strategies, often leveraging the bidentate coordination of the quinoline nitrogen and amide carbonyl to transition metals . Its fluorine substituent at the 3-position of the benzamide ring introduces electronic and steric effects that modulate reactivity in cross-coupling and functionalization reactions. For example, 2-(morpholino)-3-fluoro-N-(quinolin-8-yl)benzamide (3n) was synthesized in 78% yield via electrooxidative amination, demonstrating the efficiency of fluorine in stabilizing intermediates during catalysis . The compound’s structural framework is pivotal in medicinal chemistry, particularly as a scaffold for PARP-1 inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C16H11FN2O |

|---|---|

Molecular Weight |

266.27 g/mol |

IUPAC Name |

3-fluoro-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H11FN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |

InChI Key |

PSGCTOZNNQZEOR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-fluoro-N-(quinolin-8-yl)benzamide typically involves the following steps:

Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.

Displacement of Halogen Atoms: This method involves the substitution of halogen atoms with fluorine atoms.

Direct Fluorination: This process directly introduces a fluorine atom into the quinoline ring.

Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

3-fluoro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-N-(quinolin-8-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Fluorinated quinolines, including this compound, are investigated for their antibacterial, antineoplastic, and antiviral activities.

Industry: This compound is used in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . This mechanism is particularly effective in antibacterial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Quinolin-8-yl)benzamide (Parent Compound)

The non-fluorinated parent compound, N-(quinolin-8-yl)benzamide, serves as a benchmark for evaluating substituent effects. In nickel-catalyzed reactions, it achieved 59% yield in C–C coupling, compared to fluorinated derivatives, which often exhibit enhanced yields due to fluorine’s electron-withdrawing effects . However, its lack of fluorine reduces steric hindrance, enabling competitive side reactions, such as protodemetalation (20% unreacted starting material recovery) .

2-Pentafluorophenyl-N-(quinolin-8-yl)benzamide (3c)

This pentafluorophenyl-substituted analog showed only 8% yield in stoichiometric nickel-mediated reactions, likely due to excessive steric bulk from the C6F5 group impeding metal coordination . In contrast, the mono-fluoro derivative (3-fluoro) balances steric and electronic effects, achieving higher yields (e.g., 78% for 3n) .

2-Methyl-N-(quinolin-8-yl)benzamide

The methyl-substituted analog exhibited 64% yield in coupling reactions but suffered from significant unreacted starting material (20% recovery), highlighting reduced electronic activation compared to fluorine . Methyl groups lack fluorine’s ability to stabilize transition states via inductive effects, resulting in slower reaction kinetics.

2-Hydroxy-N-(quinolin-8-yl)benzamide

This hydroxylated derivative formed as a side product (9% yield) in nickel-catalyzed reactions, underscoring the susceptibility of hydroxyl groups to oxidation or unintended protodemetalation . Fluorine’s resistance to such side reactions makes it preferable for high-yield syntheses.

N-Methyl-N-(quinolin-8-yl)benzamide (5)

Replacing the amide hydrogen with a methyl group (N-methyl) rendered the compound inert in copper-catalyzed C5-H bromination, emphasizing the necessity of the free amide N–H for directing-group-assisted C–H activation .

Reactivity and Functionalization Trends

C–H Activation Efficiency

- 3-Fluoro-N-(quinolin-8-yl)benzamide: Efficient in microwave-accelerated C5-H acetonation (good yields under metal-free conditions) due to fluorine’s electron-withdrawing effects polarizing C–H bonds .

- Non-fluorinated analogs: Require transition-metal catalysts (e.g., Co(III)) for similar transformations, increasing complexity and cost .

Electronic and Steric Modulation

Fluorine’s electronegativity enhances electrophilic substitution rates at the benzamide ring, while steric effects from bulkier groups (e.g., C6F5) hinder metal coordination .

Data Table: Key Comparative Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.